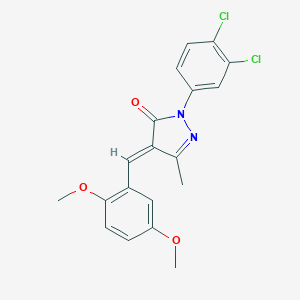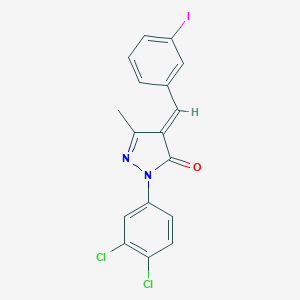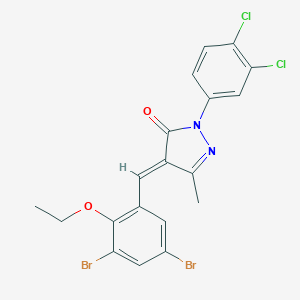![molecular formula C19H20N4OS B337019 5-(4-methylphenyl)-4-{[(E)-(2-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B337019.png)
5-(4-methylphenyl)-4-{[(E)-(2-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-4-{[(E)-(2-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-4-{[(E)-(2-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions:
Hydrosulfide Introduction:
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), copper catalysts
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, reduced triazole derivatives
Substitution Products: Various substituted aromatic compounds
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: The compound can act as an inhibitor for specific enzymes.
Medicine
Drug Development: Potential use in developing new pharmaceuticals for various diseases.
Diagnostic Agents: Can be used in diagnostic assays and imaging.
Industry
Agriculture: Used as a fungicide or pesticide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-4-{[(E)-(2-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzylidene Amino Compounds: Compounds with similar benzylidene amino groups but different core structures.
Uniqueness
The uniqueness of 5-(4-methylphenyl)-4-{[(E)-(2-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C19H20N4OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-(2-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4OS/c1-3-12-24-17-7-5-4-6-16(17)13-20-23-18(21-22-19(23)25)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,22,25)/b20-13+ |
InChI Key |
BUFKGQJANHAVRM-DEDYPNTBSA-N |
SMILES |
CCCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)C |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B336937.png)
![2,5-dimethoxybenzaldehyde {4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B336939.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[4-(1-methylbutyl)phenoxy]acetohydrazide](/img/structure/B336940.png)
![(6E)-6-[[5-(1,3-benzoxazol-2-yl)-2-methylanilino]methylidene]-4,5-dibromo-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B336942.png)
![{2-Methoxy-6-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetonitrile](/img/structure/B336943.png)

![4-bromo-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylpyrazole-3-carbohydrazide](/img/structure/B336947.png)
![(4E)-2-ethoxy-4-[[2-[4-[[(E)-(3-ethoxy-5-iodo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-1,2,4-triazol-3-yl]hydrazinyl]methylidene]-6-iodocyclohexa-2,5-dien-1-one](/img/structure/B336948.png)
![2-Fluorobenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B336952.png)
![4-bromo-1-methyl-N'-[1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B336954.png)
![2,4-dichloro-N-{4-[(3,4-dichlorobenzoyl)amino]phenyl}benzamide](/img/structure/B336955.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B336958.png)

